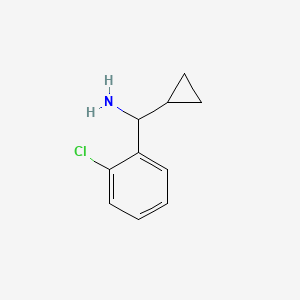

(2-Chlorophenyl)(cyclopropyl)methanamine

Description

(2-Chlorophenyl)(cyclopropyl)methanamine (CAS: 1184234-76-1; alternative CAS: 886365-68-0 ) is a substituted cyclopropane derivative with the molecular formula C₁₀H₁₂ClN and a molecular weight of 181.66 g/mol. It is characterized by a chlorophenyl group attached to a cyclopropane ring, with a methanamine functional group. This compound is primarily used in laboratory research and is explicitly labeled as non-pharmaceutical and non-household .

Properties

IUPAC Name |

(2-chlorophenyl)-cyclopropylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7,10H,5-6,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKICKFFBOGNQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=CC=C2Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(cyclopropyl)methanamine typically involves the reaction of 2-chlorobenzyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a solvent like ethanol and a temperature range of 50-70°C .

Industrial Production Methods

Industrial production methods for (2-Chlorophenyl)(cyclopropyl)methanamine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(cyclopropyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in ethanol.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

(2-Chlorophenyl)(cyclopropyl)methanamine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties:

- Hazards : Classified under GHS as skin corrosion/irritation (Category 2) and serious eye damage/irritation (Category 2A) . Safety protocols emphasize protective gear and proper ventilation .

- Physical State : Described as a colorless to pale liquid ; however, key physicochemical data (e.g., boiling point, solubility) remain unavailable .

Comparison with Structural Analogs

Positional Isomers: 2-Chloro vs. 3-Chloro vs. 4-Chloro Substitutions

Positional isomers differ in the chlorine substituent’s location on the phenyl ring, leading to distinct chemical and biological behaviors:

Key Differences :

- Stability: The 2-chloro compound is stable under recommended storage, but decomposition releases HCl, CO, and NOx .

Substituent Variations: Chloro vs. Methoxy vs. Fluoro

Replacing the chlorine atom with other functional groups alters electronic properties and bioactivity:

Impact of Substituents :

Functionalized Derivatives in Drug Discovery

Several analogs of (2-chlorophenyl)(cyclopropyl)methanamine have been optimized for serotonin receptor modulation and phosphodiesterase (PDE) inhibition :

Comparison with (2-Chlorophenyl)(cyclopropyl)methanamine :

Stability and Decomposition

- 2-Chloro Compound: Stable under inert atmospheres but decomposes into toxic gases (HCl, NOx) under combustion .

- 3-Chloro Isomer: No specific decomposition data, but similar precautions apply due to shared GHS classifications .

Biological Activity

(2-Chlorophenyl)(cyclopropyl)methanamine, a compound with the molecular formula C10H12ClN, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with biological macromolecules, mechanisms of action, and relevant case studies.

The compound is characterized by its unique structural features, including a chlorinated phenyl group and a cyclopropyl moiety. It can undergo several chemical reactions:

- Oxidation : Using agents like potassium permanganate or chromium trioxide, it can form ketones or carboxylic acids.

- Reduction : Reduction with lithium aluminum hydride can yield amines or alcohols.

- Substitution : The chlorine atom can be substituted by various nucleophiles, enhancing its versatility in synthetic chemistry.

The biological activity of (2-Chlorophenyl)(cyclopropyl)methanamine is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The compound may function as an agonist or antagonist, modulating receptor activity and influencing downstream signaling pathways. Its exact mechanism is context-dependent and requires further elucidation through targeted studies.

Anticancer Properties

Research indicates that (2-Chlorophenyl)(cyclopropyl)methanamine exhibits promising anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines:

- PC-3 (Prostate Cancer) : IC50 values around 0.67 µM.

- HCT-116 (Colon Cancer) : IC50 values around 0.80 µM.

- ACHN (Renal Cancer) : IC50 values around 0.87 µM .

These findings suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. Minimum inhibitory concentration (MIC) values vary based on the target organism, demonstrating its potential as an antimicrobial agent .

Case Studies

-

Anticancer Activity Assessment :

A study focused on the synthesis of various derivatives of (2-Chlorophenyl)(cyclopropyl)methanamine revealed that certain modifications enhanced its cytotoxic effects against breast and colon cancer cell lines. The most effective derivatives showed IC50 values significantly lower than standard chemotherapeutic agents, indicating their potential for further development as anticancer drugs . -

Antimicrobial Evaluation :

In another investigation, the compound was tested against multiple bacterial strains, showing effective inhibition at concentrations comparable to established antibiotics. This study highlighted its potential application in treating infections caused by resistant bacterial strains .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-(4-Chlorophenyl)cyclopropylmethanamine | Chlorine at para position | Similar anticancer properties |

| 1-(3-Chlorophenyl)cyclopropylmethanamine | Chlorine at meta position | Varies in potency against cancer cells |

| 1-(4-Fluorophenyl)cyclopropylmethanamine | Fluorine substitution affects reactivity | Different interaction profiles |

This table illustrates how structural variations influence biological activity, suggesting that the positioning of substituents significantly impacts the efficacy of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.